Lubiprostone-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lubiprostone-d7, also known as RU-0211-d7, is a deuterium-labeled version of Lubiprostone . It’s a locally acting chloride channel activator that increases intestinal chloride and fluid secretion . It’s used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Lubiprostone .
Molecular Structure Analysis
The molecular formula of this compound is C20H25D7F2O5 . It has a molecular weight of 397.51 . The chemical name of this compound is 7-((1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C20H25D7F2O5 and a molecular weight of 397.51 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
作用机制
Lubiprostone-d7, like Lubiprostone, acts by specifically activating ClC-2 chloride channels, which are a normal constituent of the apical membrane of the human intestine . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements (SBM) .
安全和危害
Lubiprostone-d7, like Lubiprostone, should be used with caution. Users are advised to avoid inhalation, contact with eyes, skin, and clothing, and to avoid the formation of dust and aerosols . It should be used in a well-ventilated area and kept away from sources of ignition . Prolonged or repeated exposure should be avoided . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .
未来方向
As Lubiprostone-d7 is a deuterium-labeled version of Lubiprostone, its future directions may be similar to those of Lubiprostone. Lubiprostone is currently indicated for the treatment of adult patients with chronic idiopathic constipation, opioid-induced constipation in patients with chronic non-cancer pain, and irritable bowel syndrome with constipation (IBS-C) in female patients aged 18 years and older . Future research may focus on expanding its indications, improving its formulation, or exploring its potential in other therapeutic areas.
属性
CAS 编号 |
1217675-13-2 |
---|---|
分子式 |
C₂₀H₂₅D₇F₂O₅ |
分子量 |
397.51 |
同义词 |
(11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; Ru 0211-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。